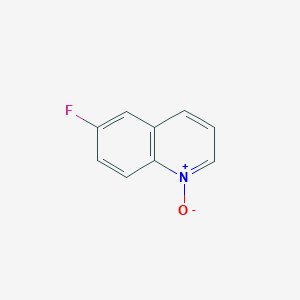

6-Fluoroquinoline 1-oxide

Description

BenchChem offers high-quality 6-Fluoroquinoline 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoroquinoline 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2338-74-1 |

|---|---|

Molecular Formula |

C9H6FNO |

Molecular Weight |

163.15 g/mol |

IUPAC Name |

6-fluoro-1-oxidoquinolin-1-ium |

InChI |

InChI=1S/C9H6FNO/c10-8-3-4-9-7(6-8)2-1-5-11(9)12/h1-6H |

InChI Key |

VDSWYWODRNTZRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)F)[N+](=C1)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of 6-fluoroquinoline 1-oxide from ortho-nitro chalcones

An In-Depth Technical Guide to the Synthesis of 6-Fluoroquinoline 1-Oxide from ortho-Nitro Chalcones

Executive Summary

Quinoline N-oxides are privileged structural motifs and versatile synthetic intermediates in medicinal chemistry and materials science. They serve as critical precursors for regioselective C–H functionalization (acting as directing groups)[1] and are key building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, halogenated derivatives such as 6-fluoroquinoline 1-oxide are instrumental in the development of noncovalent hemoglobin modulators, such as the clinical candidate PF-07059013 for the treatment of sickle cell disease[2].

Historically, the synthesis of quinoline N-oxides from ortho-nitro chalcones relied on harsh reductive cyclization conditions. However, recent advancements in transition-metal-free umpolung (polarity reversal) strategies have revolutionized this chemical space[3]. This whitepaper provides a comprehensive, mechanistic, and protocol-driven guide to synthesizing 6-fluoroquinoline 1-oxide, contrasting classical reductive methods with modern hydrazine-enabled umpolung cyclization.

Mechanistic Pathways & Causality

The transformation of an o-nitro chalcone (specifically, a 1-(5-fluoro-2-nitrophenyl)-3-arylprop-2-en-1-one derivative) into a 6-fluoroquinoline 1-oxide requires the formation of a new carbon-nitrogen bond and the subsequent elimination of water. We will examine the causality behind the two primary synthetic paradigms.

Classical Reductive Cyclization (The Sn/NH₄Cl Pathway)

The classical approach relies on the partial reduction of the ortho-nitro group. While reagents like Zn/NH₄Cl often stall at the hydroxylamine intermediate or produce low yields of the N-oxide, the use of Sn/NH₄Cl in refluxing aqueous ethanol provides a robust driving force for complete cyclization[4][5].

-

Causality of Reagent Choice: Tin (Sn) in the presence of ammonium chloride provides a controlled single-electron transfer reduction environment. It selectively reduces the nitro group to a hydroxylamine (–NHOH) without over-reducing it to an aniline (which would yield a quinoline rather than the N-oxide). The hydroxylamine then undergoes spontaneous intramolecular condensation with the adjacent

-unsaturated carbonyl, followed by dehydration to aromatize into the quinoline 1-oxide[5].

Modern Umpolung Cyclization (The Hydrazine Pathway)

Developed as a mild, environmentally benign alternative, the hydrazine-enabled umpolung strategy circumvents the need for metal reductants entirely[3][6].

-

Causality of Reagent Choice: Hydrazine hydrate (

) under basic conditions (e.g., NaOH) reacts with the electrophilic carbonyl of the chalcone to form a hydrazone. The base catalyzes the deprotonation of the hydrazone, triggering a double-bond migration that generates a highly nucleophilic carbanion at the former carbonyl carbon (the umpolung event). This carbanion executes an intramolecular nucleophilic attack on the electrophilic oxygen of the nitro group. Subsequent elimination of nitrogen gas (

Mechanistic pathway of the base-catalyzed umpolung cyclization using hydrazine hydrate.

Quantitative Data: Methodological Comparison

To assist researchers in selecting the optimal synthetic route, the following table summarizes the quantitative and operational metrics of both methodologies.

| Parameter | Classical Reductive Cyclization | Modern Umpolung Cyclization |

| Primary Reagents | Sn powder, NH₄Cl | N₂H₄·H₂O, NaOH |

| Solvent System | EtOH / H₂O (typically 3:1) | THF (Tetrahydrofuran) |

| Temperature | Reflux (~80 °C) | 70 °C |

| Reaction Time | 4 – 8 hours | 2 – 4 hours |

| Typical Yield | 70% – 80%[5] | 80% – 95%[6] |

| Byproducts | Tin oxides, metal salts | N₂ (gas), H₂O |

| Environmental Impact | High (Heavy metal waste) | Low (Transition-metal-free) |

Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to ensure reaction fidelity before proceeding to purification.

Protocol A: Synthesis via Sn/NH₄Cl Reductive Cyclization

This method is ideal when anhydrous conditions are difficult to maintain or when scaling up in standard aqueous-organic reactors.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 mmol of the 5-fluoro-2-nitrochalcone derivative in 15 mL of ethanol.

-

Reagent Addition: Add 10.0 mmol of solid ammonium chloride (NH₄Cl) followed by 5.0 mL of distilled water. Stir vigorously to ensure the NH₄Cl is fully dissolved or finely suspended.

-

Reduction Initiation: Add 4.0 mmol of activated Tin (Sn) powder to the mixture. Causality note: The excess of Sn ensures complete conversion of the nitro group to the hydroxylamine without stalling.

-

Thermal Activation: Heat the reaction mixture to reflux (~80 °C) in an oil bath. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material spot should disappear within 4-6 hours, replaced by a highly polar, UV-active spot corresponding to the N-oxide.

-

Quenching and Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove unreacted tin and insoluble tin oxides. Wash the Celite pad with 20 mL of ethyl acetate (EtOAc).

-

Extraction: Transfer the filtrate to a separatory funnel. Add 20 mL of water and extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of Hexanes to 50% EtOAc/Hexanes) to afford the pure 6-fluoroquinoline 1-oxide.

Protocol B: Synthesis via Hydrazine-Enabled Umpolung Cyclization

This method is highly recommended for its superior atom economy, lack of metal waste, and excellent functional group tolerance[3][6].

-

Reaction Setup: In a 50 mL Schlenk tube or sealed vial equipped with a magnetic stir bar, add 1.0 mmol of the 5-fluoro-2-nitrochalcone derivative.

-

Solvent and Base Addition: Dissolve the substrate in 5.0 mL of anhydrous THF. Add 2.0 mmol of finely powdered sodium hydroxide (NaOH). Causality note: NaOH is critical for the deprotonation of the intermediate hydrazone, facilitating the umpolung carbanion generation.

-

Hydrazine Addition: Dropwise, add 2.5 mmol of hydrazine hydrate (N₂H₄·H₂O, 80% aqueous solution).

-

Thermal Activation: Seal the vessel and heat to 70 °C for 2-4 hours. Self-validation checkpoint: The reaction will visibly evolve gas (N₂). Cessation of gas evolution is a macroscopic indicator of reaction completion.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with 15 mL of EtOAc and quench with 10 mL of saturated aqueous NH₄Cl.

-

Extraction: Separate the layers and extract the aqueous phase with EtOAc (2 × 15 mL). Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and evaporate the solvent under vacuum.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with Hexanes/EtOAc) to yield the 6-fluoroquinoline 1-oxide as a crystalline solid.

Standard experimental workflow for the synthesis and isolation of quinoline 1-oxides.

Conclusion

The represents a critical node in modern heterocyclic chemistry. While classical reductive cyclizations using Sn/NH₄Cl remain reliable for scale-up in aqueous environments, the paradigm has shifted toward transition-metal-free umpolung cyclizations using hydrazine hydrate. By understanding the mechanistic causality—specifically the base-catalyzed generation of a nucleophilic carbanion from an electrophilic carbonyl—researchers can achieve higher yields, eliminate heavy metal waste, and streamline the synthesis of complex fluorinated azaarenes for drug discovery.

References

-

PF-07059013: A Noncovalent Modulator of Hemoglobin for Treatment of Sickle Cell Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

N2H4–H2O Enabled Umpolung Cyclization of o-Nitro Chalcones for the Construction of Quinoline N-Oxides Source: Organic Chemistry Portal URL:[Link]

-

N2H4–H2O Enabled Umpolung Cyclization of o-Nitro Chalcones for the Construction of Quinoline N-Oxides (Original Article) Source: Organic Letters (ACS Publications) URL:[Link]

-

Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX) Source: ResearchGate URL:[Link]

-

ChemInform Abstract: Novel Formation of Oxazepino[4,5-a]quinolines by Tandem 1,3-Dipolar and Insertion Reaction of Quinoline N-Oxides with Arynes Source: ResearchGate URL:[Link]

-

Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C–H Activation Using N-Oxide as a Stepping Stone Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

The Chemical Properties and Reactivity of 6-Fluoroquinoline 1-Oxide: A Technical Guide for Advanced Drug Development

Executive Summary

In modern medicinal chemistry, the functionalization of electron-deficient heteroaromatics is a critical hurdle. Quinoline 1-oxides have emerged as privileged scaffolds, acting as highly versatile intermediates that enable regioselective transformations otherwise impossible on the parent quinoline[1]. Among these, 6-fluoroquinoline 1-oxide represents a highly specialized building block. The strategic placement of a fluorine atom at the 6-position, combined with the N-oxide moiety, creates a unique push-pull electronic system. This technical guide explores the physicochemical properties, core reactivity pathways, and self-validating synthetic protocols for 6-fluoroquinoline 1-oxide, highlighting its pivotal role in the development of next-generation therapeutics, including sickle cell disease modulators and NLRP3 inflammasome inhibitors[2][3].

Structural & Physicochemical Properties

The chemical behavior of 6-fluoroquinoline 1-oxide is governed by two competing electronic forces:

-

The N-Oxide Dipole: The

bond acts as both a -

The 6-Fluoro Substituent: Fluorine exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the basicity of the quinoline nitrogen and increases the electrophilicity of the entire ring system.

This dual-effect alters the molecule's dipole moment and solubility profile, making it a highly stable yet reactive intermediate for late-stage functionalization.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 6-Fluoroquinoline 1-oxide |

| Molecular Formula | C9H6FNO |

| Molecular Weight | 163.15 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 (N-O oxygen, Fluorine) |

| Typical Appearance | Light yellow to off-white solid |

| Primary Solvents | Dichloromethane (DCM), DMSO, Methanol |

| Key Structural Role | Directing group for C2/C4 functionalization; Umpolung reactivity[1] |

Core Reactivity & Mechanistic Pathways

The parent 6-fluoroquinoline is notoriously resistant to electrophilic substitution and lacks the necessary activation for mild nucleophilic attack. The N-oxidation of the quinoline core fundamentally rewires its reactivity profile[1][5].

N-Oxide Directed Nucleophilic Functionalization

The N-oxide oxygen can be activated by highly electrophilic reagents (such as p-Toluenesulfonyl chloride, TsCl, or Phosphorus oxychloride,

Electrophilic Substitution via Deprotonation

While quinoline N-oxides typically undergo electrophilic substitution at the C4 position under harsh acidic conditions[4], modern methodologies allow for C2-functionalization via base-induced deprotonation. Utilizing strong, non-nucleophilic bases like lithium 2,2,6,6-tetramethylpiperidide (LTMP) in the presence of TMEDA at -78 °C generates a C2-lithiated species. This intermediate can then be trapped by electrophiles such as benzaldehyde or cyclohexanone[7].

Caption: Reactivity pathways of 6-fluoroquinoline 1-oxide showing C2/C4 functionalization.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each procedural step and include in-process controls (IPCs) to validate the reaction state.

Protocol 1: Synthesis of 6-Fluoroquinoline 1-Oxide via N-Oxidation

Because the 6-fluoro group withdraws electron density, the quinoline nitrogen is a poor nucleophile. Therefore, strong peroxyacids like meta-chloroperoxybenzoic acid (mCPBA) are preferred over standard

-

Reaction Setup: Dissolve 6-fluoroquinoline (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Causality: DCM is an aprotic, non-polar solvent that readily dissolves both the substrate and mCPBA while remaining inert to oxidative conditions.

-

-

Oxidant Addition: Cool the solution to 0 °C. Add mCPBA (3.0 equiv) portion-wise, then allow the mixture to warm to room temperature and stir overnight[3][6].

-

Causality: Portion-wise addition mitigates the exothermic nature of peroxyacid reactions. The excess oxidant forces the equilibrium toward complete N-oxidation.

-

-

In-Process Control (IPC): Monitor the reaction via TLC or LC-MS. The disappearance of the starting material validates the completion of the oxidation.

-

Quenching: Add saturated aqueous sodium thiosulfate (

) and stir for 30 minutes[3][6].-

Causality: Thiosulfate acts as a reducing agent, safely neutralizing unreacted mCPBA to meta-chlorobenzoic acid (mCBA), preventing explosive hazards during downstream concentration.

-

-

Workup: Add saturated aqueous sodium bicarbonate (

) and extract twice with DCM. Wash the combined organic layers with brine, dry over sodium sulfate (-

Causality: The bicarbonate neutralizes the acidic mCBA byproduct, converting it into a water-soluble sodium salt that partitions into the aqueous layer, leaving the pure N-oxide in the organic phase.

-

Protocol 2: Regioselective C2-Amination via N-Oxide Activation

This protocol utilizes the N-oxide as an activating group to achieve amination at the C2 position without the use of harsh transition metal catalysts[3][6].

-

Activation: Suspend 6-fluoroquinoline 1-oxide (1.0 equiv) in DCM. Add p-Toluenesulfonyl chloride (TsCl, 1.1 equiv) and stir for 1 hour[3][6].

-

Causality: The N-oxide oxygen attacks the electrophilic sulfonyl group of TsCl, forming a highly reactive N-tosyloxyquinolinium intermediate. This step transforms the passive N-oxide into an electrophilic trigger.

-

-

Nucleophile Preparation: In a separate flask, suspend ammonium chloride (

, 5.0 equiv, oven-dried at 110 °C) in DCM. Add Triethylamine (-

Causality:

deprotonates the solid

-

-

Coupling: Transfer the activated N-oxide mixture into the ammonia suspension and stir for 14 hours at room temperature[3].

-

Causality: The in situ generated ammonia attacks the activated C2 position. Subsequent elimination of toluenesulfonic acid (TsOH) restores aromaticity, yielding the 2-amino-6-fluoroquinoline derivative.

-

-

Purification: Purify the crude residue via silica gel flash chromatography (MeOH in DCM gradient)[3].

Caption: Step-by-step workflow for the regioselective C2-amination of 6-fluoroquinoline 1-oxide.

Applications in Advanced Drug Development

The unique reactivity of 6-fluoroquinoline 1-oxide makes it a highly sought-after scaffold in the pharmaceutical industry, particularly for targets requiring precise stereoelectronic tuning.

Sickle Cell Disease (SCD) Modulators

In the development of PF-07059013 , a clinical candidate for SCD, derivatives such as 3-acetoxy-6-fluoroquinoline 1-oxide are utilized as critical building blocks. The N-oxide chemistry enables the construction of specific secondary alcohol ether linkages. These linkages are essential for the molecule's ditopic binding to the

NLRP3 Inflammasome Inhibitors

The NLRP3 inflammasome is a key driver of innate immune responses and is implicated in various proliferative and inflammatory disorders. Patents detailing NLRP3 modulators frequently cite the use of 7-bromo-4-chloro-6-fluoroquinoline 1-oxide as a core intermediate[3][6]. The N-oxide directs the regioselective functionalization required to build complex tricyclic or bicyclic systems. These highly functionalized quinoline derivatives alter the ratio of active (

References

-

[1] 15.3. 6 Quinoline 1-Oxides and Quinolinium Salts (Update 2025). Thieme-connect. Available at:[Link]

-

[7] Electrophilic reaction of quinoline 1-oxide through base-induced deprotonation. Heterocycles. Available at: [Link]

-

[4] Heteroaromatic reactivity. Part IV. The kinetics of nitration of cinnoline 2-oxide and quinoline 1-oxide in sulphuric acid. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

-

[2] PF-07059013: A Noncovalent Modulator of Hemoglobin for Treatment of Sickle Cell Disease. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

[3] CN111793060A - NLRP3 modulators. Google Patents. Available at:

-

[6] US11344543B2 - NLRP3 modulators. Google Patents. Available at:

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN111793060A - NLRP3 modulators - Google Patents [patents.google.com]

- 4. Heteroaromatic reactivity. Part IV. The kinetics of nitration of cinnoline 2-oxide and quinoline 1-oxide in sulphuric acid. The mechanism of nitration of N-heteroaromatic oxides, with special reference to 2,6-lutidine 1-oxide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US11344543B2 - NLRP3 modulators - Google Patents [patents.google.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Oxidative Renaissance: A Technical Guide to Quinoline N-Oxides

Abstract

This technical guide examines the discovery, chemical evolution, and pharmacological significance of quinoline N-oxides. Often overshadowed by their parent heterocycles, quinoline N-oxides represent a unique class of "chemical chameleons" capable of electrophilic and nucleophilic activation via a dipolar "push-pull" mechanism. This document synthesizes historical context—from Meisenheimer’s early insights to Eiji Ochiai’s foundational systematization—with modern synthetic protocols and drug development applications.

Part 1: The Dawn of N-Oxide Chemistry

The history of quinoline N-oxides is not a single point of discovery but a convergence of structural theory and synthetic utility in the early 20th century.

From Curiosity to Scaffold

While quinoline itself was isolated from coal tar by Friedlieb Ferdinand Runge in 1834, the N-oxide derivative emerged later as chemists began exploring the oxidation of tertiary amines.

-

The Meisenheimer Era (1919-1930s): Jakob Meisenheimer is pivotal, not for the first synthesis of quinoline N-oxide, but for establishing the stereochemistry of nitrogen and the reactivity of amine oxides. His discovery of the Meisenheimer Rearrangement (1,2-migration of groups from N to O) demonstrated that N-oxides were not chemically inert end-points but reactive intermediates.

-

The Ochiai Systematization (1940s-1950s): The true "father" of aromatic N-oxide chemistry is Eiji Ochiai (University of Tokyo). Before Ochiai, the pyridine and quinoline rings were considered deactivated towards electrophilic substitution. Ochiai demonstrated that the N-oxide group could activate the ring, allowing for nitration and halogenation at positions previously thought inaccessible (e.g., C4). His monograph, Aromatic Amine Oxides (1967), remains the definitive reference for this field.[1]

Structural Elucidation: The Dipolar Paradox

Early crystallographic and dipole moment studies revealed a paradox: the N-O bond possesses both single and double bond character.

-

Bond Length: The N-O bond length is approximately 1.30 Å, intermediate between a single (1.40 Å) and double (1.20 Å) bond.

-

Dipole Moment: Quinoline N-oxide exhibits a distinct dipole moment (~4.0 D), significantly higher than quinoline (~2.2 D), confirming the strong charge separation.

Part 2: The "Push-Pull" Mechanistic Paradigm

The utility of quinoline N-oxides in drug discovery stems from their electronic duality. The oxygen atom can donate electron density into the ring (facilitating electrophilic attack) or withdraw it (facilitating nucleophilic attack).

Electronic Resonance

The N-oxide group exerts a +M (mesomeric) effect and a -I (inductive) effect.

-

Electrophilic Activation (The "Push"): The oxygen lone pair donates into the

-system, increasing electron density at C2 and C4. This allows electrophiles (e.g., -

Nucleophilic Activation (The "Pull"): The formal positive charge on nitrogen renders the C2 and C4 positions susceptible to nucleophilic attack, often followed by deoxygenation.

Visualization of Resonance

The following diagram illustrates the resonance contributors that define this reactivity.

Caption: The "Push-Pull" electronic duality of Quinoline N-Oxide. The N-oxide group simultaneously activates the ring towards electrophiles (via resonance donation) and nucleophiles (via inductive withdrawal).

Part 3: Synthetic Evolution and Protocols[2]

Historical Synthesis: Peracid Oxidation

The classical method, refined by Ochiai and Hamana, utilizes peracids. This method is robust but requires careful handling of potentially explosive peroxides.

Protocol 1: Classical Oxidation (Ochiai Method)

-

Reagents: Quinoline (1.0 eq), 30% Hydrogen Peroxide (excess), Glacial Acetic Acid (solvent/catalyst).

-

Mechanism: In situ formation of peracetic acid, which performs an electrophilic attack on the quinoline nitrogen lone pair.

-

Procedure:

-

Dissolve quinoline in glacial acetic acid.

-

Add

dropwise at room temperature. -

Heat to 60-70°C for 8-12 hours. Caution: Exothermic.

-

Concentrate under vacuum. Neutralize with

. -

Extract with chloroform and recrystallize.

-

-

Yield: Typically 80-90%.

Modern Application: The Reissert-Henze Reaction

A pivotal transformation in drug synthesis is the functionalization of the C2 position using the N-oxide as a "stepping stone."

Protocol 2: C2-Cyanation (Reissert-Henze)

-

Concept: Reaction of Quinoline N-oxide with benzoyl chloride and trimethylsilyl cyanide (TMSCN).

-

Significance: Allows direct introduction of a carbon substituent at C2, breaking the aromaticity temporarily to form a dihydro-intermediate before re-aromatization.

-

Self-Validating Step: The disappearance of the N-oxide peak in LCMS (M+16) and appearance of the nitrile product (M+26 mass shift from parent quinoline) confirms reaction progress.

Part 4: Quinoline N-Oxides in Drug Discovery

The Carcinogenicity Paradox: 4-Nitroquinoline 1-oxide (4NQO)

In the 1950s, Japanese researchers (Nakahara et al.) identified 4NQO as a potent carcinogen.

-

Mechanism: 4NQO is a "pro-carcinogen." It is enzymatically reduced in vivo to 4-hydroxyaminoquinoline 1-oxide (4HAQO) .

-

DNA Adducts: The O-acetylated derivative of 4HAQO reacts covalently with guanine residues in DNA, causing mutations.

-

Research Utility: Today, 4NQO is used as a standard model to induce oral cancer in mice for testing chemopreventive agents.

Antibacterial and Antimalarial Scaffolds

While 4NQO is toxic, the N-oxide motif is crucial in other therapeutic areas.

-

Quinoxaline 1,4-di-N-oxides: Closely related to quinolines, these (e.g., Olaquindox) are used as veterinary antibacterials.

-

Bioreductive Drugs: The N-oxide moiety can serve as a hypoxia-activated trigger. In low-oxygen environments (tumors), the N-oxide is reduced to the active amine species, providing selectivity.

Historical Timeline of Discovery

Caption: Chronological evolution of Quinoline N-oxide chemistry, from isolation to modern catalytic applications.

Part 5: Quantitative Data Summary

| Property | Quinoline (Parent) | Quinoline N-Oxide | Significance |

| Dipole Moment | ~2.18 D | ~4.07 D | High polarity facilitates solubility and binding. |

| C4 Reactivity | Nucleophilic only | Electrophilic (via N-oxide) | Allows nitration at C4 (Ochiai reaction). |

| C2 Reactivity | Nucleophilic (Chichibabin) | Highly Nucleophilic (Reissert) | Enhanced susceptibility to cyanide/halide attack. |

| Melting Point | -15 °C (Liquid) | 57-60 °C (Solid) | N-oxide forms stable crystalline solids (hydrates). |

References

-

Ochiai, E. (1967). Aromatic Amine Oxides. Elsevier.[2] (The foundational monograph on the synthesis and reactivity of heterocyclic N-oxides).

-

Meisenheimer, J. (1919).[3] Über die Ungleichartigkeit der fünf Valenzen des Stickstoffs. Berichte der deutschen chemischen Gesellschaft, 52(8), 1667-1677.

- Nakahara, W., Fukuoka, F., & Sugimura, T. (1957). Carcinogenic Action of 4-Nitroquinoline-N-oxide. Gann, 48(1), 129-137. (Seminal paper identifying 4NQO as a carcinogen).

-

Hamana, M. (1951).[4] Studies on the N-Oxides of Quinolines. Yakugaku Zasshi, 71, 263.[4] (Refinement of the direct oxidation method).

- Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press. (Modern review of photochemistry and synthesis).

-

Youssif, S. (2001).[2] Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268. Link

Sources

biological activities of fluoroquinolone derivatives

An In-Depth Technical Guide to the Biological Activities of Fluoroquinolone Derivatives

Executive Summary

Fluoroquinolones (FQs), historically characterized as broad-spectrum antibacterial agents, have undergone a paradigm shift in medicinal chemistry. Through targeted structural derivatization, the 4-quinolone scaffold has proven to be a highly versatile pharmacophore. By manipulating specific positions on the quinolone ring, researchers can systematically tune the molecule's affinity, shifting its primary target from prokaryotic DNA gyrase to eukaryotic topoisomerase II, or enhancing its lipophilicity to penetrate the formidable cell envelope of Mycobacterium tuberculosis. This whitepaper dissects the structural activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols essential for developing next-generation fluoroquinolone derivatives.

Structural Determinants of Pleiotropy (SAR)

The rational design of FQ derivatives relies on understanding the distinct roles of the quinolone core functional groups. The C-3 carboxylic acid and C-4 ketone are generally considered untouchable for target binding, as they coordinate the crucial Mg²⁺ ion required for bridging the drug to the DNA-enzyme cleavage complex[1]. However, peripheral modifications dictate the biological fate of the molecule:

-

C-7 Substitutions (The Diversification Hub): The C-7 position, typically occupied by a piperazine ring in parent drugs like ciprofloxacin, is the primary site for introducing anticancer activity. The attachment of bulky, lipophilic groups—such as triazoles, urea-linked chalcones, or Mannich bases—sterically hinders binding to bacterial Topoisomerase IV while dramatically increasing affinity for eukaryotic Topoisomerase II[2][3].

-

C-8 Modifications (The Resistance Breakers): Mutations in the gyrA gene (e.g., A90V, D94G) are the primary drivers of FQ-resistant tuberculosis. Introducing a methoxy or methyl group at the C-8 position (e.g., 8-methyl-moxifloxacin) enhances hydrophobic interactions with the GyrA subunit, stabilizing the cleavage complex even when the primary binding pocket is mutated[4].

-

Lipophilic Conjugation: To combat the waxy, mycolic acid-rich cell wall of M. tuberculosis, conjugating terpenes (like menthol or thymol) to the FQ core significantly increases the partition coefficient, driving intracellular accumulation and bypassing efflux pumps[5].

Mechanistic Pathways: Anticancer vs. Antitubercular Activity

The biological activity of FQ derivatives bifurcates based on their structural tuning.

Anticancer Mechanisms: Derivatives optimized for oncology act as topoisomerase poisons. By intercalating into eukaryotic DNA and binding to Topoisomerase IIα/β, they stabilize the transient covalent cleavage complex. This prevents DNA religation, leading to double-strand breaks (DSBs). The accumulation of DSBs triggers the DNA damage response, resulting in S and G2/M phase cell cycle arrest. Subsequently, the intrinsic apoptotic pathway is activated, characterized by the modulation of Bax/Bcl-2 ratios, loss of mitochondrial membrane potential, and the executioner caspase-3 cascade[2][6][7].

Antitubercular Mechanisms: For M. tuberculosis, the target remains strictly prokaryotic: DNA Gyrase (since M. tb lacks Topoisomerase IV)[4]. FQ derivatives trap the GyrA/GyrB tetramer on the DNA, halting replication forks. The resulting bacteriocidal effect is heavily dependent on the derivative's ability to maintain stable enzyme-DNA-drug ternary complexes long enough to induce fatal chromosome fragmentation.

Bifurcated mechanism of action for structurally tuned fluoroquinolone derivatives.

Quantitative Efficacy Profiles

The table below synthesizes recent quantitative data demonstrating how specific structural modifications dramatically enhance the biological activity of FQ derivatives compared to their parent compounds.

| Derivative / Modification | Parent Drug | Target Cell Line / Strain | IC₅₀ / MIC (Derivative) | IC₅₀ / MIC (Parent) | Fold Improvement |

| Ciprofloxacin-1,2,3-triazole hybrid (Compound 4) | Ciprofloxacin | U-87 (Glioblastoma) | 1.2 µM | > 100 µM | > 80x[3] |

| N-4 substituted Ciprofloxacin (Compound 13) | Cisplatin (Ref) | PC3 (Prostate Cancer) | 2.02 µM | 13.1 µM | 6.5x[3] |

| Ortho-phenol chalcone Ciprofloxacin (Compound 97) | Ciprofloxacin | HepG2 (Hepatoma) | 22.09 µM | > 150 µM | ~ 6.7x[2] |

| 8-Methyl-moxifloxacin | Moxifloxacin | M. tb (GyrA D94G mutant) | High Cleavage | Low Cleavage | Significant[4] |

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of FQ derivatives requires assays that isolate specific mechanistic variables. Do not rely solely on generalized cytotoxicity assays (like MTT); you must prove the molecular mechanism.

Protocol A: Eukaryotic Topoisomerase II Decatenation Assay

Purpose: To definitively prove that the anticancer cytotoxicity of a C-7 modified FQ is driven by Topoisomerase II inhibition, rather than off-target toxicity. Causality & Rationale: This assay utilizes kinetoplast DNA (kDNA), a massive network of interlocked DNA minicircles. Topoisomerase II is uniquely capable of passing one double-strand through another (decatenation), whereas Topoisomerase I cannot. If the FQ derivative poisons Topo II, the kDNA remains interlocked and trapped in the well during electrophoresis.

-

Reaction Assembly: In a 20 µL reaction volume, combine 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, and 200 ng of kDNA. Note: ATP is strictly required for the Topo II N-terminal clamp closure.

-

Drug Incubation: Add the FQ derivative at varying concentrations (e.g., 0.1 to 50 µM). Add 1 Unit of purified human Topoisomerase IIα. Incubate at 37°C for 30 minutes.

-

Trapping the Complex: Terminate the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL). Incubate at 56°C for 30 minutes. Causality: SDS denatures the enzyme to trap the covalent cleavage complex. Proteinase K degrades the trapped protein, allowing the released, broken DNA fragments to migrate into the gel.

-

Visualization: Resolve the products on a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Quantify the ratio of interlocked kDNA (well retention) to free minicircles (migrated bands) using densitometry.

Protocol B: Resazurin Microtiter Assay (REMA) for M. tuberculosis

Purpose: High-throughput, artifact-free determination of the Minimum Inhibitory Concentration (MIC) for lipophilic FQ derivatives against slow-growing mycobacteria. Causality & Rationale:M. tb grows slowly and clumps, making optical density (OD) readings highly inaccurate. Resazurin is a redox indicator. Only metabolically active, respiring bacilli reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This creates a self-validating system: fluorescence strictly correlates with live biomass, eliminating false positives from dead or dormant cells.

-

Media Preparation: Supplement Middlebrook 7H9 broth with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80. Causality: OADC provides albumin, which acts as a lipid carrier, preventing highly lipophilic FQ derivatives (like menthol-conjugates) from precipitating or nonspecifically binding to the plastic microtiter walls.

-

Inoculation: Serially dilute the FQ derivatives in a 96-well plate. Add M. tb (e.g., H37Rv or clinical isolates) to a final concentration of 10⁵ CFU/mL.

-

Incubation & Readout: Incubate the plates at 37°C for 7 days. Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

-

Quantification: Measure fluorescence (Excitation 530 nm / Emission 590 nm). The MIC is defined as the lowest drug concentration that prevents the blue-to-pink color change (i.e., >90% inhibition of fluorescence compared to the untreated control).

High-throughput screening and validation workflow for novel FQ derivatives.

References

- Source: National Center for Biotechnology Information (PMC)

- Source: National Center for Biotechnology Information (PMC)

- Source: National Center for Biotechnology Information (PMC)

- Source: National Center for Biotechnology Information (PMC)

- Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against...

- Source: National Center for Biotechnology Information (PMC)

- Source: National Center for Biotechnology Information (PMC)

- Source: National Center for Biotechnology Information (PMC)

- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities Source: MDPI URL

- Source: National Center for Biotechnology Information (PMC)

Sources

- 1. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluoroquinolone interactions with Mycobacterium tuberculosis gyrase: Enhancing drug activity against wild-type and resistant gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Menthol- and thymol-based ciprofloxacin derivatives against Mycobacterium tuberculosis: in vitro activity, lipophilicity, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]

Engineering the 6-Fluoroquinoline 1-Oxide Scaffold: A Technical Guide to Next-Generation Therapeutics

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing heterocyclic scaffolds to balance target affinity, metabolic stability, and pharmacokinetic viability. Among the most versatile building blocks in modern drug discovery is 6-fluoroquinoline 1-oxide .

This whitepaper explores the structural rationale, pharmacological applications, and synthetic methodologies surrounding this unique scaffold. By detailing the causality behind specific chemical transformations and providing self-validating experimental protocols, this guide serves as an authoritative resource for researchers developing next-generation therapeutics.

Structural Rationale: The Synergy of Fluorination and N-Oxidation

The architectural brilliance of 6-fluoroquinoline 1-oxide lies in the synergistic relationship between its two primary modifications:

-

The C6 Fluorine Atom: The introduction of a fluorine atom at the C6 position significantly alters the physicochemical profile of the quinoline core. The high electronegativity of fluorine lowers the pKa of the quinoline nitrogen, while the strong C-F bond completely blocks cytochrome P450-mediated oxidative metabolism at this historically vulnerable site. Furthermore, fluorination enhances the lipophilicity (logP) of the molecule, driving improved cellular membrane permeability[1].

-

The N-Oxide Dipole: Converting the quinoline nitrogen to an N-oxide creates a powerful, dual-purpose functional group. Biologically, the N-O moiety can participate in unique hydrogen-bonding networks within target active sites. Synthetically, the N-oxide acts as a highly versatile directing group. By modifying the electron density of the aromatic system, it activates the otherwise electron-deficient C2 and C4 positions for regioselective nucleophilic attack—a fundamental requirement for generating diverse screening libraries[2].

Pharmacological Landscape & Quantitative Profiling

Derivatives of 6-fluoroquinoline 1-oxide have demonstrated profound efficacy across multiple therapeutic areas. By functionalizing the C2, C3, and C4 positions, researchers have successfully targeted complex biological pathways.

-

Antiplasmodial Agents (Malaria): 2,4-disubstituted 6-fluoroquinolines have emerged as highly potent inhibitors of Plasmodium falciparum. Molecular docking and QSAR studies reveal that these compounds target the translation elongation factor 2 (PfeEF2), forming highly stable complexes[1].

-

NLRP3 Inflammasome Modulators: 6-fluoroquinoline 1-oxide serves as a critical intermediate in the synthesis of 7-bromo-4-chloro-6-fluoroquinoline derivatives. These compounds act as allosteric modulators of the NLRP3 inflammasome, effectively blocking the release of pro-inflammatory cytokines (IL-1β and IL-18) in the context of cancer and autoimmune disorders[3].

-

Hemoglobin Modulators (Sickle Cell Disease): Derivatives such as 3-acetoxy-6-fluoroquinoline 1-oxide are utilized in the synthesis of noncovalent hemoglobin modulators (e.g., clinical candidate PF-07059013). These molecules stabilize oxygenated sickle hemoglobin (HbS), preventing the polymerization that leads to red blood cell sickling[4].

Quantitative Structure-Activity Relationship (QSAR) Summary

| Compound Scaffold | Primary Target | Binding Affinity / Activity | Key Physicochemical Drivers | Indication |

| 2,4-Disubstituted 6-fluoroquinolines | PfeEF2 (P. falciparum) | Binding: -8.2 to -10.7 kcal/mol | n5Ring, TDB8u, RDF75i | Malaria |

| 7-Bromo-4-chloro-6-fluoroquinolines | NLRP3 Inflammasome | High allosteric modulation | Halogenation at C4/C7, Lipophilicity | Cancer / Inflammation |

| 3-Acetoxy-6-fluoroquinolines | Hemoglobin (HbS) | Decreased p50 (O2 pressure) | Schiff base formation, Allosteric binding | Sickle Cell Disease |

(Data synthesized from QSAR and clinical candidate profiling studies[1],[4])

Visualizing the Workflows

To conceptualize the utility of this scaffold, we must map both its synthetic versatility and its biological mechanisms.

Synthetic pathways for 6-fluoroquinoline 1-oxide derivatization in drug discovery.

Dual pharmacological mechanisms of 6-fluoroquinoline derivatives.

Self-Validating Experimental Methodologies

A robust medicinal chemistry program relies on reproducible, high-yield synthetic protocols. The following methodologies are engineered with built-in causality explanations and self-validating quality control (QC) checkpoints.

Protocol 1: Synthesis of 6-Fluoroquinoline 1-Oxide via In Situ Peroxy Acid

Objective: Efficiently oxidize the quinoline nitrogen without degrading the fluorinated aromatic ring. Causality: Glacial acetic acid is selected over standard aqueous solvents because it acts as both a solvent and a proton donor. It reacts with hydrogen peroxide to form peracetic acid in situ. Peracetic acid is a vastly superior electrophilic oxygen transfer agent compared to H2O2 alone, ensuring complete conversion of the electron-deficient quinoline nitrogen[2].

-

Reaction Setup: Dissolve 6-fluoroquinoline (0.02 mol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a reflux condenser.

-

Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (4 mL) dropwise. Mechanistic Note: Slow addition prevents thermal runaway, as the formation of peracetic acid is highly exothermic.

-

Thermal Activation: Heat the reaction mixture to 65–70 °C and maintain for 3 to 15 hours[5].

-

In-Process QC (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexane/EtOAc system. The complete disappearance of the highly mobile parent quinoline spot validates the completion of the oxidation.

-

Quenching & Isolation: Concentrate the mixture under reduced pressure to remove excess acetic acid. Carefully basify the residue with saturated sodium carbonate (Na2CO3) solution. Causality: Immediate neutralization is critical to prevent the acid-catalyzed degradation of the newly formed N-oxide during the aqueous workup[2].

-

Extraction: Extract the aqueous layer with chloroform (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate to yield the product.

-

Final Validation: Confirm the structure via 1H NMR (DMSO-d6). The presence of characteristic doublet shifts at δ 8.87, 8.60, 8.13, and 7.80 ppm definitively confirms the N-oxide formation[3].

Protocol 2: Regioselective C4-Chlorination via N-Oxide Activation

Objective: Synthesize 4-chloro-6-fluoroquinoline derivatives (a critical intermediate for NLRP3 modulators). Causality: The N-oxide group is activated by tosyl chloride (TsCl) to form a highly reactive tosyloxy intermediate. This intermediate dramatically increases the electrophilicity of the C4 position, allowing a mild nucleophile (chloride from NH4Cl) to attack regioselectively, followed by the elimination of the tosylate leaving group[3].

-

Activation: Suspend 6-fluoroquinoline 1-oxide (0.868 mmol) in anhydrous dichloromethane (DCM, 8 mL). Add TsCl (0.955 mmol) and stir for 1 hour at room temperature to form the activated N-tosyloxy intermediate[3].

-

Nucleophile Preparation: In a separate, oven-dried round-bottom flask, suspend anhydrous NH4Cl (4.34 mmol) in DCM (4 mL). Add triethylamine (Et3N, 4.34 mmol) and stir for 30 minutes. Causality: Et3N solubilizes the chloride ion by forming a triethylammonium chloride complex, vastly enhancing its nucleophilicity in the organic phase[3].

-

Coupling: Transfer the contents of the first flask into the nucleophile suspension. Stir at room temperature for 1-2 hours.

-

In-Process QC (Self-Validation): The reaction mixture will visibly shift from a cloudy suspension to a clear solution as the insoluble NH4Cl is consumed. TLC will reveal a new, significantly less polar spot, confirming the loss of the N-oxide dipole.

-

Purification: Quench with distilled water, extract with DCM, and purify the organic layer via flash column chromatography to isolate the pure 4-chloro-6-fluoroquinoline derivative.

References

Sources

- 1. 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US11344543B2 - NLRP3 modulators - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

6-Fluoroquinoline 1-Oxide: Technical Guide to Mechanism & Reactivity

This guide details the technical specifications, chemical reactivity, and pharmacological potential of 6-fluoroquinoline 1-oxide (6-FQNO) .

Executive Summary: Unlike the well-known fluoroquinolone antibiotics (which possess a 3-carboxyl-4-quinolone core), 6-fluoroquinoline 1-oxide is a distinct heteroaromatic N-oxide. Its primary "mechanism of action" is twofold:[1]

-

Chemical MOA: It acts as an electrophilic warhead in organic synthesis, enabling the rapid functionalization of the C2 position to generate complex medicinal scaffolds (e.g., NLRP3 modulators, HbS effectors).

-

Biological MOA: It functions as a bioreductive prodrug substrate , capable of releasing the parent 6-fluoroquinoline base under hypoxic conditions, or interacting via π-π stacking in protein pockets due to its polarized N-O bond.

Molecular Identity & Structural Logic

The 6-fluoroquinoline 1-oxide molecule consists of a bicyclic quinoline core oxidized at the nitrogen. The 6-fluoro substituent is critical; it modulates the pKa of the ring nitrogen, enhances metabolic stability against oxidative debromination/hydroxylation at the benzenoid ring, and increases lipophilicity compared to the non-fluorinated parent.

-

CAS Registry Number: 35974-92-8

-

Molecular Formula: C9H6FNO

-

Key Feature: The N-oxide moiety (

) introduces a "push-pull" electronic system. It can donate electron density to the ring (activating C2/C4 for electrophilic attack) or act as a leaving group activator (making C2 susceptible to nucleophilic attack).

Chemical Mechanism of Action: The "Reissert-Henze" Activation

In drug discovery, 6-FQNO is utilized primarily for its ability to activate the otherwise inert C2 position of the quinoline ring. This is the primary mechanism by which it generates bioactive libraries (e.g., for Sickle Cell Disease or Cancer).

The Mechanism

The N-oxide oxygen is nucleophilic. Upon reaction with an activating agent (e.g., Tosyl Chloride, TsCl), it forms a highly reactive intermediate. This breaks the aromaticity of the pyridine ring, making the C2 position extremely electrophilic.

-

Activation: The N-oxide oxygen attacks the sulfonyl sulfur of TsCl, forming a O-tosyl quinolinium salt.

-

Nucleophilic Addition: A nucleophile (e.g., amine, cyanide, or enolate) attacks the C2 carbon.

-

Elimination/Rearomatization: The tosylate group is eliminated (often with the proton), restoring aromaticity and yielding the 2-substituted 6-fluoroquinoline.

Visualization: C2-Functionalization Pathway

Caption: The chemical mechanism converting 6-FQNO into bioactive 2-substituted quinolines via electrophilic activation.

Biological Mechanism of Action[1][2][3][4]

A. Bioreductive Prodrug Activation (Hypoxia Targeting)

Quinoline N-oxides are classic bioreductive agents . In oxygen-poor environments (e.g., solid tumor cores or bacterial biofilms), the N-oxide oxygen is stripped away by cellular reductases.

-

Enzymes Involved: Cytochrome P450 reductase, xanthine oxidase, or bacterial nitroreductases.

-

Mechanism:

-

Single Electron Transfer (SET): The N-oxide accepts an electron to form a radical anion.

-

Oxygen Sensitivity: In normal tissue (

rich), oxygen re-oxidizes the radical back to the N-oxide (futile cycling), producing Superoxide ( -

Hypoxic Reduction: In hypoxia, the radical anion undergoes further reduction to the parent 6-fluoroquinoline .

-

Effect: The parent base may intercalate DNA or inhibit specific kinases (e.g., PRMT5, as seen in synthetic applications).

-

B. Non-Covalent Protein Modulation

Recent studies (e.g., Pfizer, 2020) demonstrate that 6-fluoroquinoline derivatives synthesized from this N-oxide bind to Hemoglobin S (HbS) .

-

Interaction: The 6-fluoroquinoline core engages in

stacking with amino acid residues (e.g., Trp, Phe) in the protein pocket. -

Role of Fluorine: The C6-fluorine atom modulates the electron density of the rings, optimizing the quadrupole moment for tighter binding affinity compared to the hydrogen analog.

Experimental Protocols

Protocol A: Synthesis of 6-Fluoroquinoline 1-Oxide

Standard oxidation protocol for generating the core material.

Reagents: 6-Fluoroquinoline, m-Chloroperbenzoic acid (m-CPBA), Dichloromethane (DCM).

-

Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of 6-fluoroquinoline in anhydrous DCM (20 mL).

-

Oxidation: Cool to 0°C. Add 1.2 eq of m-CPBA portion-wise over 15 minutes.

-

Reaction: Warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (EtOAc/MeOH 9:1). The N-oxide is significantly more polar (lower Rf) than the starting material.

-

Workup: Wash the organic layer with 1M NaOH (2x) to remove m-chlorobenzoic acid byproduct.

-

Purification: Dry over

, filter, and concentrate. Recrystallize from EtOAc/Hexane.-

Yield Target: >85%

-

Validation:

NMR should show a downfield shift of the H2 and H8 protons due to the N-oxide anisotropy.

-

Protocol B: C2-Amination (Synthesis of NLRP3 Modulator Precursors)

Based on the Reissert-Henze mechanism.

Reagents: 6-Fluoroquinoline 1-oxide, p-Toluenesulfonyl chloride (TsCl), Ammonium Chloride (

-

Activation: Suspend 6-fluoroquinoline 1-oxide (1.0 eq) in DCM. Add TsCl (1.1 eq). Stir at RT for 1 hour. Solution becomes clear as the activated salt forms.

-

Nucleophile Prep: In a separate vessel, suspend

(5.0 eq) in DCM and add -

Addition: Transfer the activated N-oxide solution into the amine mixture.

-

Reaction: Stir 1–4 hours.

-

Result: The product is 2-amino-6-fluoroquinoline . This amino-quinoline is the actual pharmacophore used in NLRP3 inflammasome inhibitors.

Quantitative Data Summary

| Parameter | Value / Property | Relevance |

| Molecular Weight | 163.15 g/mol | Fragment-based drug discovery (FBDD) |

| LogP (Calc) | ~1.2 | Moderate lipophilicity; good membrane permeability |

| C2-Reactivity | High (vs. Quinoline) | Allows rapid library generation |

| Reduction Potential | ~ -1.0 V (vs. NHE) | Susceptible to bioreductive enzymes in hypoxia |

| Key Metabolite | 6-Fluoro-2-quinolone | Formed via photochemical rearrangement or oxidation |

References

-

Pfizer Inc. (2020).[2] PF-07059013: A Noncovalent Modulator of Hemoglobin for Treatment of Sickle Cell Disease.[2] Journal of Medicinal Chemistry.

-

Novartis AG. (2019). NLRP3 Modulators and Methods of Use. Patent WO2019014402A1.

-

Scripps Research Institute. (2017). Fe-Catalyzed C–C Bond Construction from Olefins via Radicals. Journal of the American Chemical Society.

-

University of Regensburg. (2013). Synthesis of 1,4-benzoxazines from quinoline N-oxides. PhD Thesis.

Sources

An In-depth Technical Guide to the Spectroscopic Data and Characterization of 6-Fluoroquinoline 1-Oxide

Introduction

6-Fluoroquinoline 1-oxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of quinoline 1-oxide, it serves as a crucial scaffold for synthesizing novel therapeutic agents. The introduction of a fluorine atom at the 6-position can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of new pharmaceuticals.[1][2] This guide provides a comprehensive overview of the spectroscopic characterization of 6-fluoroquinoline 1-oxide, offering researchers and drug development professionals a detailed understanding of its structural elucidation through various analytical techniques.

The N-oxide functional group in quinoline derivatives has been a focal point of chemical and biological research for decades, with early studies laying the groundwork for their synthesis and revealing their diverse biological activities.[3] The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring the quality and purity of synthesized compounds. This document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, along with field-proven experimental protocols.

Molecular Structure and Characterization Workflow

The structural characterization of 6-fluoroquinoline 1-oxide involves a multi-faceted spectroscopic approach to confirm its identity and purity. The following diagram illustrates a typical workflow for the comprehensive analysis of the compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of 6-fluoroquinoline 1-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[4] For 6-fluoroquinoline 1-oxide, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 6-fluoroquinoline 1-oxide is expected to show distinct signals for each of the aromatic protons. The N-oxide group significantly influences the chemical shifts of the protons in the pyridine ring, typically causing a downfield shift compared to the parent quinoline. The fluorine atom at the 6-position will introduce characteristic splitting patterns due to H-F coupling.

Expected ¹H NMR Data (in CDCl₃):

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| H-2 | 8.45 - 8.60 | d | J ≈ 6.0 |

| H-3 | 7.25 - 7.40 | dd | J ≈ 8.5, 6.2 |

| H-4 | 7.60 - 7.75 | d | J ≈ 8.5 |

| H-5 | 7.70 - 7.85 | dd | J ≈ 9.3, 4.5 (³JHF) |

| H-7 | 7.90 - 8.05 | dd | J ≈ 9.0, 2.0 (⁴JHF) |

| H-8 | 8.65 - 8.80 | d | J ≈ 9.0 |

Note: These are predicted values based on data for similar quinoline N-oxides and the known effects of fluorine substitution. Actual values may vary.[5][6][7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

Expected ¹³C NMR Data (in CDCl₃):

| Carbon | Expected Chemical Shift (ppm) | Expected C-F Coupling Constant (¹JCF) (Hz) |

|---|---|---|

| C-2 | 135.0 - 136.0 | - |

| C-3 | 120.0 - 121.0 | - |

| C-4 | 128.0 - 129.0 | - |

| C-4a | 121.0 - 122.0 | - |

| C-5 | 124.0 - 125.0 | - |

| C-6 | 159.0 - 162.0 (d) | 240 - 260 |

| C-7 | 118.0 - 119.0 | - |

| C-8 | 130.0 - 131.0 | - |

| C-8a | 139.0 - 140.0 | - |

Note: Predicted values based on analogous compounds. The direct attachment of fluorine to C-6 will cause a significant downfield shift and a large one-bond coupling constant.[5][6][8]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[9] The chemical shift of the fluorine atom in 6-fluoroquinoline 1-oxide is influenced by its position on the aromatic ring.

Expected ¹⁹F NMR Data:

| Nucleus | Expected Chemical Shift (ppm) |

|---|

| F-6 | -110 to -120 |

Note: Referenced to CFCl₃. The chemical shift is in the typical range for an aryl fluoride.[10][11]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 6-fluoroquinoline 1-oxide in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.[12]

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to 0-200 ppm.

-

A higher number of scans (1024 or more) and a relaxation delay of 2-5 seconds are typically required due to the lower natural abundance of ¹³C.[12]

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum on a spectrometer equipped with a fluorine probe.

-

Set the spectral width to encompass the expected chemical shift range (e.g., -50 to -200 ppm).

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of 6-fluoroquinoline 1-oxide and to gain insights into its structure through fragmentation analysis.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 163.04 (calculated for C₉H₆FNO)

-

Key Fragmentation Pathways:

-

Loss of an oxygen atom ([M-O]⁺) to give the 6-fluoroquinoline radical cation (m/z = 147.05).

-

Loss of CO, a common fragmentation for N-oxides.

-

Cleavage of the quinoline ring system.

-

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

-

Data Acquisition:

-

For ESI, infuse the sample solution into the ion source. Acquire data in positive ion mode.

-

For EI, introduce the sample via a direct insertion probe or a GC inlet.

-

Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-300).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H stretch | Aromatic |

| 1620 - 1580 | C=C stretch | Aromatic ring |

| 1300 - 1200 | N-O stretch | N-oxide |

| 1250 - 1000 | C-F stretch | Aryl fluoride |

| 850 - 800 | C-H bend | Out-of-plane aromatic |

Note: The N-O stretching vibration is a characteristic band for N-oxides. The C-F stretch is also a key diagnostic peak.[13][14][15][16]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[17]

-

Data Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Collect a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Acquire a background spectrum prior to running the sample.

-

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of quinoline 1-oxide gives rise to characteristic absorption bands in the UV region.

Expected UV-Vis Absorption Maxima (in Ethanol or Methanol):

| λmax (nm) | Electronic Transition |

|---|---|

| ~230 - 240 | π → π* |

| ~280 - 290 | π → π* |

| ~330 - 350 | n → π* |

Note: The exact positions and intensities of the absorption bands can be influenced by the solvent.[18][19]

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 6-fluoroquinoline 1-oxide in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the spectrum over a range of approximately 200 to 400 nm.

-

Use a cuvette containing the pure solvent as a reference.

-

-

Data Analysis: The resulting spectrum shows absorbance as a function of wavelength. The wavelengths of maximum absorbance (λmax) are reported.

Synthesis of 6-Fluoroquinoline 1-Oxide

The synthesis of quinoline N-oxides is typically achieved through the oxidation of the corresponding quinoline.[3]

Caption: General synthetic route for 6-fluoroquinoline 1-oxide.

Experimental Protocol for Synthesis

-

Reaction Setup: Dissolve 6-fluoroquinoline in a suitable solvent such as dichloromethane or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.[3][7]

-

Oxidation: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, portion-wise to the stirred solution. The reaction may be exothermic and require cooling.[3][7]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification:

-

Upon completion, neutralize the reaction mixture (e.g., with a saturated aqueous solution of sodium bicarbonate if using m-CPBA).

-

Extract the product with an organic solvent like dichloromethane or chloroform.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 6-fluoroquinoline 1-oxide.[7]

-

Conclusion

The comprehensive spectroscopic characterization of 6-fluoroquinoline 1-oxide is essential for its application in research and development. This guide provides a detailed framework for its structural elucidation using NMR, MS, IR, and UV-Vis spectroscopy. The provided protocols and expected data serve as a valuable resource for scientists working with this important class of compounds, ensuring the integrity and quality of their research. The combination of these analytical techniques allows for unambiguous confirmation of the structure and purity of 6-fluoroquinoline 1-oxide, facilitating its use in the synthesis of novel bioactive molecules.

References

-

Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. MDPI. Available from: [Link]

-

Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. ResearchGate. Available from: [Link]

-

Synthesis, molecular structure and spectroscopic investigations of novel fluorinated spiro heterocycles. PubMed. Available from: [Link]

-

Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. ResearchGate. Available from: [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available from: [Link]

- Synthesis of Fluoroquinolone Antibiotics. La Química en la Síntesis de Fármacos.

-

Fluorine-19 Nuclear Magnetic Resonance. Defense Technical Information Center. Available from: [Link]

-

Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. National Center for Biotechnology Information. Available from: [Link]

-

¹H NMR spectrum of compound 6. The inset shows expanded region with H6... ResearchGate. Available from: [Link]

-

FTIR AND XRD INVESTIGATIONS OF SOME FLUOROQUINOLONES. NIT Rourkela. Available from: [Link]

-

¹⁹F and ¹H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. Available from: [Link]

- Novel preparation method of quinoline n-oxide derivative with amide group. Google Patents.

-

Electronic Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

SPECTROSCOPIC INVESTIGATIONS OF FLUOROQUINOLONES METAL ION COMPLEXES. ResearchGate. Available from: [Link]

-

Infrared spectra and the structure of drugs of the fluoroquinolone group. ResearchGate. Available from: [Link]

-

¹³C NMR Spectrum (1D, 101 MHz, H₂O, predicted) (NP0260064). NP-MRD. Available from: [Link]

-

6-fluoro-2-methyl-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinoline - Optional[¹H NMR] - Spectrum. SpectraBase. Available from: [Link]

-

¹⁹F NMR Reference Standards. Available from: [Link]

-

Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. MDPI. Available from: [Link]

-

Synthesis and spectral characterization of fluoroquinolone-ofloxacin. International Journal of Chemistry Studies. Available from: [Link]

-

Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Asian Journal of Advanced Basic Sciences. Available from: [Link]

- CN102276628A - Fluoroquinolone compounds and synthesis method thereof. Google Patents.

-

Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids. ACS Omega. Available from: [Link]

-

¹⁹F-centred NMR analysis of mono-fluorinated compounds. National Center for Biotechnology Information. Available from: [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available from: [Link]

-

Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. National Center for Biotechnology Information. Available from: [Link]

-

¹³C NMR spectra of pure [6-¹⁸O]-1r (bottom) and a mixture of [6-¹⁸O]. ResearchGate. Available from: [Link]

-

(PDF) FTIR and XRD investigations of some fluoroquinolones. ResearchGate. Available from: [Link]

-

Visible-Light Induced and Oxygen-Promoted Oxidative Cyclization of Aromatic Enamines for the Synthesis of Quinolines Derivatives. The Journal of Organic Chemistry. Available from: [Link]

-

Degradation of fluoroquinolone antibiotic levofloxacin by UV-induced ferric ion photolysis. RIMSI. Available from: [Link]

-

Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques in Combination With Semi-Empirical Calculations. INIS-IAEA. Available from: [Link]

-

NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI. Available from: [Link]

-

Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar. Available from: [Link]

-

Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment. National Center for Biotechnology Information. Available from: [Link]

-

Quantification of Fluoroquinolone Antibiotics with High Performance Liquid Chromatography Coupled UV/VIS Detection. Digital Commons @ IWU. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 3. benchchem.com [benchchem.com]

- 4. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0260064) [np-mrd.org]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. colorado.edu [colorado.edu]

- 12. benchchem.com [benchchem.com]

- 13. dspace.nitrkl.ac.in:8080 [dspace.nitrkl.ac.in:8080]

- 14. researchgate.net [researchgate.net]

- 15. ajabs.org [ajabs.org]

- 16. researchgate.net [researchgate.net]

- 17. chemistryjournal.in [chemistryjournal.in]

- 18. ptfarm.pl [ptfarm.pl]

- 19. Secure Verification [rimsi.imsi.bg.ac.rs]

CAS number and safety data for 6-fluoroquinoline 1-oxide

Executive Summary

6-Fluoroquinoline 1-oxide (6-Fluoroquinoline N-oxide) is a critical electrophilic intermediate in the synthesis of fluoroquinolone antibiotics and other bioactive heterocycles. By introducing an N-oxide moiety, the electron-deficient quinoline ring becomes susceptible to nucleophilic attack at the C2 and C4 positions—reactivity that is otherwise difficult to achieve with the parent quinoline. This guide details the synthesis, safety profile, and downstream applications of this compound, specifically focusing on its conversion to 2-chloro-6-fluoroquinoline and C-H functionalization via Minisci-type radical reactions.

Chemical Identity & Properties

While often generated in situ or synthesized on demand due to limited commercial availability, 6-fluoroquinoline 1-oxide is a stable, isolable solid.

| Property | Data |

| Chemical Name | 6-Fluoroquinoline 1-oxide |

| Parent Compound CAS | 396-30-5 (6-Fluoroquinoline) |

| N-Oxide CAS | Not widely listed; refer to Parent CAS 396-30-5 for regulatory tracking. |

| Molecular Formula | C₉H₆FNO |

| Molecular Weight | 163.15 g/mol |

| Appearance | Light yellow to off-white solid |

| Melting Point | ~165.5 – 167.4 °C (Decomposes at higher temps) |

| Solubility | Soluble in DCM, CHCl₃, MeOH; sparingly soluble in water. |

Safety & Handling (HSE Profile)

HSE Warning: As an N-oxide, this compound possesses potential oxidizing properties and thermal instability. Standard safety protocols for handling energetic nitrogenous compounds must be observed.

GHS Classification (Derived)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H272: May intensify fire; oxidizer (Potential hazard for bulk N-oxides).

-

Personal Protective Equipment (PPE)

-

Respiratory: N95/P2 particulate respirator required during solid handling; Fume hood mandatory for synthesis involving m-CPBA or POCl₃.

-

Skin: Nitrile gloves (double-gloving recommended during POCl₃ reactions).

-

Eyes: Chemical safety goggles.

Storage & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

-

Incompatibility: Strong reducing agents, acid chlorides (violent reaction), and phosphorus halides (exothermic).

Synthesis Protocol: Oxidation of 6-Fluoroquinoline

The most reliable laboratory-scale synthesis utilizes meta-chloroperoxybenzoic acid (m-CPBA). This method offers high yields (>85%) and mild conditions compared to H₂O₂/acetic acid methods.

Reagents[1]

-

Substrate: 6-Fluoroquinoline (CAS 396-30-5)

-

Oxidant: m-CPBA (70-77% purity)

-

Solvent: Dichloromethane (DCM)

-

Quench: Saturated NaHCO₃, Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Procedure

-

Dissolution: Dissolve 6-fluoroquinoline (1.0 equiv) in DCM (0.1 M concentration) in a round-bottom flask. Cool to 0°C in an ice bath.

-

Addition: Add m-CPBA (1.2 – 1.5 equiv) portion-wise over 15 minutes. Caution: Exothermic.

-

Reaction: Remove ice bath and stir at Room Temperature (25°C) for 3–6 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.[1]

-

Endpoint: Disappearance of starting material (Rf ~0.6) and appearance of N-oxide (Rf ~0.2).

-

-

Quench: Cool to 0°C. Slowly add sat. Na₂S₂O₃ to reduce excess peroxide (starch-iodide test to confirm). Then add sat. NaHCO₃ to neutralize m-chlorobenzoic acid byproduct.

-

Extraction: Separate organic layer.[1] Extract aqueous layer 2x with DCM.

-

Purification: Dry combined organics over Na₂SO₄, filter, and concentrate.

-

Crude: Often sufficiently pure.

-

Refinement: Recrystallize from EtOAc/Hexane or column chromatography (DCM → 5% MeOH/DCM).

-

Synthesis Workflow Diagram

Caption: Figure 1. Oxidative synthesis workflow for 6-fluoroquinoline 1-oxide using m-CPBA.

Reactivity & Applications

The N-oxide moiety activates the quinoline ring for two primary transformation types: Nucleophilic Chlorination and Radical Alkylation .

Regioselective Chlorination (Meisenheimer-Type)

Reaction with phosphoryl chloride (POCl₃) converts the N-oxide to a 2-chloro or 4-chloro derivative via a chlorophosphate intermediate. For 6-fluoroquinoline 1-oxide, the 2-chloro isomer is typically favored.

-

Reagent: POCl₃ (neat or in CHCl₃).

-

Mechanism:

-

O-Phosphorylation of N-oxide.

-

Nucleophilic attack of chloride at C2.

-

Elimination of the phosphate group.

-

-

Key Application: Synthesis of 2-chloro-6-fluoroquinoline, a scaffold for coupling reactions (Suzuki, Buchwald-Hartwig).

C-H Functionalization (Minisci Reaction)

The N-oxide activates the C2 position for radical addition, allowing direct alkylation without pre-functionalization.

-

Reagents: Alkyl radical source (e.g., carboxylic acids + persulfate/AgNO₃ or zinc sulfinates).

-

Outcome: Direct installation of alkyl/cycloalkyl groups at C2.

Reaction Pathway Diagram

Caption: Figure 2. Divergent reactivity pathways: Chlorination vs. Radical Alkylation.

References

-

Synthesis via m-CPBA

- Title: Highly Chemoselective Deoxygen

- Source: Royal Society of Chemistry (RSC), Chem. Sci., 2010.

-

URL:[Link]

- Relevance: Provides MP data (165.5-167.4 °C)

- Title: 6-Fluoroquinoline (CAS 396-30-5) Product Sheet.

-

Chlorination Mechanism

-

Application in Drug Discovery

Sources

role of 6-fluoroquinoline 1-oxide in the synthesis of bioactive compounds

This is a comprehensive technical guide on the role of 6-fluoroquinoline 1-oxide in the synthesis of bioactive compounds.

Executive Summary

In the high-stakes arena of medicinal chemistry, the 6-fluoroquinoline scaffold is a privileged structure, serving as the core for blockbuster kinase inhibitors (e.g., c-Met, VEGFR inhibitors) and next-generation anti-infectives. While traditional syntheses often rely on cyclization strategies (e.g., Gould-Jacobs), 6-fluoroquinoline 1-oxide (6-FQNO) has emerged as a critical "gateway intermediate" for late-stage functionalization.

This guide details the technical utility of 6-FQNO, specifically its ability to invert the electronic reactivity of the quinoline ring, enabling regioselective C2-C-H activation and nucleophilic aromatic substitution (S_NAr) at C4 .

Structural & Electronic Rationale

The N-Oxide Advantage

The quinoline nitrogen lone pair typically makes the ring electron-deficient, deactivating it toward electrophilic attack and directing nucleophiles to C2/C4. Oxidation to the N-oxide introduces a dipole (

-

Dipole Reversal: The oxygen atom donates electron density back into the ring (via resonance), making the system susceptible to electrophilic attack at C4 (e.g., nitration).

-

Alpha-Activation: The inductive effect of the

renders the adjacent C2 position highly acidic and electrophilic, facilitating nucleophilic attack and C-H activation. -

The 6-Fluoro Effect: The fluorine atom at C6 is not merely a metabolic blocker; its strong electronegativity ($ \chi = 3.98 $) inductively withdraws electron density, further activating the C2 position for nucleophilic addition compared to the non-fluorinated parent.

Reactivity Flowchart

Synthesis of the Core Intermediate

Before functionalization, high-purity 6-FQNO must be generated. The standard oxidation of 6-fluoroquinoline is robust but requires careful handling to avoid over-oxidation.

Protocol: Oxidative N-Formation

-

Substrate: 6-Fluoroquinoline

-